molecular formula C11H12O2 B2916406 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 942-18-7

4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No. B2916406
CAS RN: 942-18-7
M. Wt: 176.215
InChI Key: CCADQAJJLQJJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-2,3-dihydro-1H-indene” is a derivative of “2,3-dihydro-1H-indene” or “indan”, which is an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .


Synthesis Analysis

Indan is usually produced by hydrogenation of indene . Other derivatives can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .


Molecular Structure Analysis

The molecular formula of “4-methyl-2,3-dihydro-1H-indene” is C10H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Anti-inflammatory Properties

  • Research has shown that certain derivatives of 2,3-dihydro-1H-indene-5-carboxylic acid possess significant anti-inflammatory activities. Specifically, the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their subsequent testing indicated moderate anti-inflammatory activity at certain doses when compared with indomethacin, a standard in anti-inflammatory medication (Tozkoparan et al., 1999). Similar findings were reported for other derivatives, showing potent anti-inflammatory and analgesic properties in both acute and chronic models (Muchowski et al., 1985). Furthermore, other studies highlighted the anti-inflammatory potential of 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives, showing significant inhibition against carrageenan‐induced rat paw edema (Rabea et al., 2006).

Antihypertensive and Vasodilator Activities

  • A series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and tested for their binding affinity to Ca2+ channels, as well as their coronary vasodilator and antihypertensive effects. Some compounds in this series demonstrated potent activities, indicating a promising path for cardiovascular agents (Adachi et al., 1988).

Biocatalyst Inhibition by Carboxylic Acids

  • The inhibitory effects of carboxylic acids, such as 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid, on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae have been extensively studied. The acids, often used as food preservatives, have been shown to damage cell membranes and decrease microbial internal pH, impacting metabolic processes and cell robustness (Jarboe et al., 2013).

Antihyperglycemic Properties

  • The synthesis and study of certain derivatives of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one revealed potent antihyperglycemic agents. These agents have been shown to correct hyperglycemia primarily by selectively inhibiting renal tubular glucose reabsorption, providing a new class of antihyperglycemic agents (Kees et al., 1996).

Applications in Organic Synthesis

  • The molecule's versatility has also been harnessed in organic synthesis. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been extensively studied for its role as a privileged scaffold in the synthesis of a broad range of heterocycles, highlighting the molecule's importance in synthetic organic chemistry (Gomaa & Ali, 2020).

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9-4-2-3-8(9)5-6-10(7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCADQAJJLQJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.